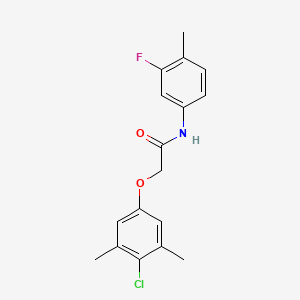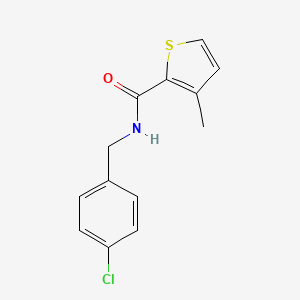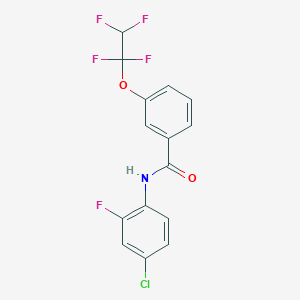
N-(4-chloro-2-fluorophenyl)-3-(1,1,2,2-tetrafluoroethoxy)benzamide
Overview
Description
N-(4-chloro-2-fluorophenyl)-3-(1,1,2,2-tetrafluoroethoxy)benzamide, also known as CFTR(inh)-172, is a potent and selective inhibitor of cystic fibrosis transmembrane conductance regulator (CFTR) chloride channel. It was first discovered in 2003 by Van Goor et al. as a promising drug candidate for the treatment of cystic fibrosis (CF), a genetic disorder that affects the lungs, pancreas, and other organs.
Mechanism of Action
N-(4-chloro-2-fluorophenyl)-3-(1,1,2,2-tetrafluoroethoxy)benzamide(inh)-172 binds to the regulatory domain of the this compound protein, thereby blocking the channel from opening and allowing chloride ions to pass through. This results in the inhibition of this compound-mediated chloride transport, which is defective in CF cells. This compound(inh)-172 has been shown to be highly selective for the mutant this compound protein, with little or no effect on the normal this compound protein.
Biochemical and Physiological Effects:
This compound(inh)-172 has been shown to restore normal chloride transport in CF cells, both in vitro and in vivo. This leads to a reduction in mucus viscosity and an improvement in lung function in CF patients. This compound(inh)-172 has also been shown to reduce bacterial load in the lungs of CF patients, possibly due to the reduction in mucus viscosity and improved clearance of bacteria.
Advantages and Limitations for Lab Experiments
N-(4-chloro-2-fluorophenyl)-3-(1,1,2,2-tetrafluoroethoxy)benzamide(inh)-172 is a potent and selective inhibitor of this compound chloride channel, which makes it an ideal tool for studying the function of this channel in vitro and in vivo. However, its low solubility and poor pharmacokinetic properties limit its use in animal models and clinical trials. Furthermore, this compound(inh)-172 is not effective against all this compound mutations, which limits its potential therapeutic application.
Future Directions
For research include the development of more potent and selective N-(4-chloro-2-fluorophenyl)-3-(1,1,2,2-tetrafluoroethoxy)benzamide inhibitors, the identification of new this compound mutations that are sensitive to this compound inhibitors, and the optimization of pharmacokinetic properties of this compound inhibitors for clinical use.
Scientific Research Applications
N-(4-chloro-2-fluorophenyl)-3-(1,1,2,2-tetrafluoroethoxy)benzamide(inh)-172 has been extensively studied for its potential therapeutic application in CF. CF is caused by mutations in the this compound gene, which encodes the this compound protein, a chloride channel that regulates the movement of salt and water across cell membranes. This compound(inh)-172 has been shown to selectively inhibit the function of the mutant this compound protein, thereby restoring normal chloride transport in CF cells. This has led to the development of this compound(inh)-172 as a potential drug candidate for the treatment of CF.
Properties
IUPAC Name |
N-(4-chloro-2-fluorophenyl)-3-(1,1,2,2-tetrafluoroethoxy)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9ClF5NO2/c16-9-4-5-12(11(17)7-9)22-13(23)8-2-1-3-10(6-8)24-15(20,21)14(18)19/h1-7,14H,(H,22,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYJTYIGNGGEXHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC(C(F)F)(F)F)C(=O)NC2=C(C=C(C=C2)Cl)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9ClF5NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(3,6-dichloro-1-benzothien-2-yl)carbonyl]-4-[3-(2-furyl)acryloyl]piperazine](/img/structure/B3482443.png)
![4-{methyl[(1-methyl-1H-pyrazol-4-yl)methyl]amino}-4-oxo-2-butenoic acid](/img/structure/B3482449.png)
![methyl 4-(3-chlorophenyl)-2-[(cyclobutylcarbonyl)amino]-5-methyl-3-thiophenecarboxylate](/img/structure/B3482456.png)
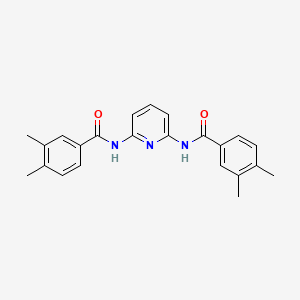
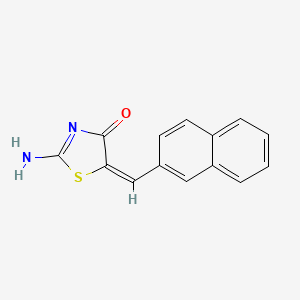
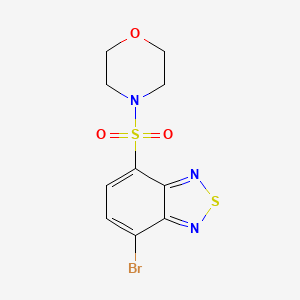
![4-{4-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]benzoyl}morpholine](/img/structure/B3482485.png)
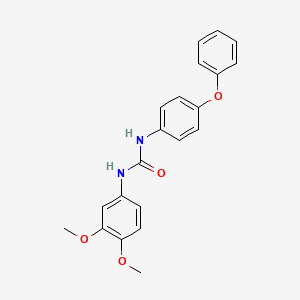
![2-hydroxy-4-({[1-(4-methylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}amino)benzoic acid](/img/structure/B3482493.png)

![N-[2-(2-naphthyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B3482510.png)
![isopropyl 5-(aminocarbonyl)-2-{[(2-chloro-3-pyridinyl)carbonyl]amino}-4-methyl-3-thiophenecarboxylate](/img/structure/B3482524.png)
